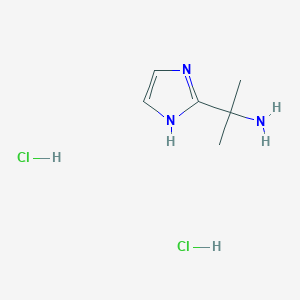

2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride

Description

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)propan-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-6(2,7)5-8-3-4-9-5;;/h3-4H,7H2,1-2H3,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUQHQFRIWRBQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CN1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909317-10-7 | |

| Record name | 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride typically involves the reaction of imidazole with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of imidazole with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of imidazole derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects in various medical conditions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Substitution Patterns and Structural Variations

The table below summarizes key structural and physicochemical differences between the target compound and analogs:

*Note: Histidine derivatives exhibit tautomerism between 4- and 5-imidazole positions.

Pharmacological and Physicochemical Properties

Solubility and Stability: The dihydrochloride salt form in the target compound improves aqueous solubility compared to non-salt analogs (e.g., 2-(1H-Imidazol-2-yl)propan-2-amine free base) . Compounds with ester groups (e.g., methyl 2-amino-3-(1H-imidazol-1-yl)propanoate) exhibit higher lipophilicity, favoring blood-brain barrier penetration .

Biological Activity: Imidazole-2-yl vs. 5-yl Isomers: Positional isomerism affects receptor binding. For example, 2-yl derivatives may interact with histamine receptors, while 5-yl analogs (e.g., histidinol) are involved in amino acid biosynthesis . Branched vs. Linear Chains: Branched amines (e.g., target compound) often show enhanced metabolic stability compared to linear analogs due to steric hindrance .

Synthetic Accessibility :

- The target compound’s synthesis likely involves alkylation of imidazole-2-carbaldehyde followed by amination and salt formation, similar to methods in for benzimidazole derivatives .

- Methylated imidazole derivatives (e.g., [1-(4-Methyl-1H-imidazol-2-yl)ethyl]amine) require additional steps for regioselective methylation .

Key Research Findings

- Structural Analysis : X-ray crystallography (using SHELX software, ) of similar compounds reveals that dihydrochloride salts often form hydrogen-bonded networks, enhancing thermal stability .

- DFT Studies : Computational models () predict that the imidazole ring’s electron-rich nature in the target compound facilitates interactions with biological targets like ion channels .

- Safety Profiles : While specific toxicity data for the target compound is lacking, related dihydrochloride salts (e.g., levocetirizine dihydrochloride, ) are generally well-tolerated, with low systemic toxicity .

Biological Activity

2-(1H-imidazol-2-yl)propan-2-amine dihydrochloride, commonly referred to as an imidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an imidazole ring, which is known for its role in various pharmacological applications, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the imidazole ring contributes significantly to its chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | Approximately 188.09 g/mol |

| Solubility | Highly soluble in water |

| Functional Groups | Imidazole ring |

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The imidazole moiety can modulate enzyme activity and influence various signaling pathways, leading to its observed pharmacological effects. For instance, it may inhibit certain kinases or act as an agonist/antagonist at various receptor sites, which is a common mechanism for imidazole derivatives.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antibiotics .

Antifungal Activity

Imidazole derivatives are also known for their antifungal properties. Studies have demonstrated that this compound exhibits efficacy against various fungal strains, including:

| Fungal Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Candida albicans | 20 mm |

| Aspergillus niger | 15 mm |

This activity highlights its potential use in treating fungal infections .

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For example:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 12 µM |

| MCF7 (breast cancer) | 15 µM |

These results suggest that further exploration into its mechanism of action could yield valuable insights into its potential as an anticancer agent .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability in treated cultures compared to controls, suggesting a strong antibacterial effect.

- Anticancer Research : In a study focusing on the cytotoxic effects of imidazole derivatives on cancer cell lines, this compound was found to significantly decrease cell proliferation rates, with mechanisms involving apoptosis induction being investigated further.

Q & A

Q. What crystallographic challenges arise from its hygroscopicity, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.